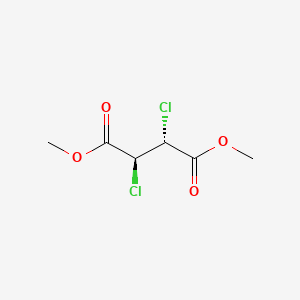
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel-, is a stereoisomeric compound with significant relevance in organic chemistry. This compound is characterized by the presence of two chlorine atoms and two ester groups attached to a butanedioic acid backbone. The stereochemistry of the compound is defined by the (2R,3S)-rel- configuration, indicating the specific spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- typically involves the esterification of 2,3-dichlorobutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,3-Dichlorobutanedioic acid+2CH3OHH2SO4Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester+2H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The product is then separated and purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: 2,3-dichlorobutanedioic acid.
Reduction: 2,3-dichlorobutanediol.
Substitution: 2,3-dihydroxybutanedioic acid or 2,3-diaminobutanedioic acid.
Scientific Research Applications
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- has several applications in scientific research:
Chemistry: Used as a reagent in stereoselective synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- exerts its effects involves interactions with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The chlorine atoms may also play a role in the compound’s reactivity and interactions with enzymes.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, 2,3-dichloro-, 1,4-diethyl ester: Similar structure but with ethyl ester groups instead of methyl.
Butanedioic acid, 2,3-dibromo-, 1,4-dimethyl ester: Similar structure but with bromine atoms instead of chlorine.
Butanedioic acid, 2,3-dichloro-, 1,4-dipropyl ester: Similar structure but with propyl ester groups instead of methyl.
Uniqueness
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- is unique due to its specific stereochemistry and the presence of both chlorine atoms and ester groups. This combination of features makes it a valuable compound for studying stereoselective reactions and for use in various applications in chemistry and industry.
Properties
CAS No. |
1114-22-3 |
|---|---|
Molecular Formula |
C6H8Cl2O4 |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
dimethyl (2S,3R)-2,3-dichlorobutanedioate |
InChI |
InChI=1S/C6H8Cl2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4+ |
InChI Key |
JBNBHRIGUASWJK-ZXZARUISSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@@H](C(=O)OC)Cl)Cl |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















